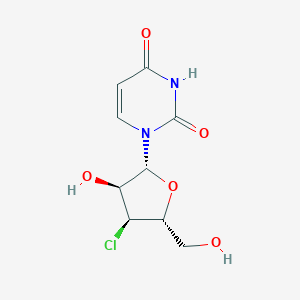
Carbamic acid, N-(3-(diethylamino)propyl)dithio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-(3-(diethylamino)propyl)dithio- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DEDTC or diethyldithiocarbamate and is a chelating agent that is commonly used in biochemistry and molecular biology research.
Wissenschaftliche Forschungsanwendungen
DEDTC is widely used in scientific research as a chelating agent for metal ions. It has been used to study the effects of heavy metal toxicity in cells and tissues. DEDTC has also been used to study the role of metal ions in enzyme catalysis and protein structure. Additionally, DEDTC has been used in the preparation of radiopharmaceuticals for imaging studies.
Wirkmechanismus
DEDTC acts as a chelating agent by binding to metal ions in solution. The resulting complex is then removed from the solution by filtration or other separation techniques. DEDTC is particularly effective at binding to transition metal ions such as copper, zinc, and nickel.
Biochemische Und Physiologische Effekte
DEDTC has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation in cells. DEDTC has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, DEDTC has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DEDTC is a relatively inexpensive and easy-to-use chelating agent that is widely available. It is also relatively stable and can be stored for long periods of time. However, DEDTC has some limitations in lab experiments. It can interfere with some assays and may not be suitable for all experimental conditions. Additionally, DEDTC can be toxic to cells at high concentrations.
Zukünftige Richtungen
There are many future directions for research involving DEDTC. One potential area of research is the development of new radiopharmaceuticals for imaging studies. Additionally, DEDTC may have potential applications in the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand the biochemical and physiological effects of DEDTC and its potential applications in scientific research.
Synthesemethoden
DEDTC can be synthesized by reacting diethylamine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis of DEDTC is relatively simple and can be carried out in a laboratory setting with ease.
Eigenschaften
CAS-Nummer |
19022-72-1 |
|---|---|
Produktname |
Carbamic acid, N-(3-(diethylamino)propyl)dithio- |
Molekularformel |
C8H18N2S2 |
Molekulargewicht |
206.4 g/mol |
IUPAC-Name |
3-(diethylamino)propylcarbamodithioic acid |
InChI |
InChI=1S/C8H18N2S2/c1-3-10(4-2)7-5-6-9-8(11)12/h3-7H2,1-2H3,(H2,9,11,12) |
InChI-Schlüssel |
JKTKUIWAWFVTIQ-UHFFFAOYSA-N |
Isomerische SMILES |
CCN(CC)CCCN=C(S)S |
SMILES |
CCN(CC)CCCNC(=S)S |
Kanonische SMILES |
CCN(CC)CCCNC(=S)S |
Andere CAS-Nummern |
19022-72-1 |
Synonyme |
N-[3-(Diethylamino)propyl]carbamodithioic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone](/img/structure/B105185.png)





